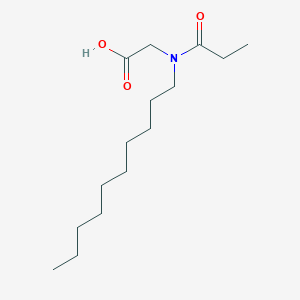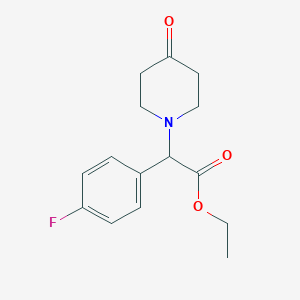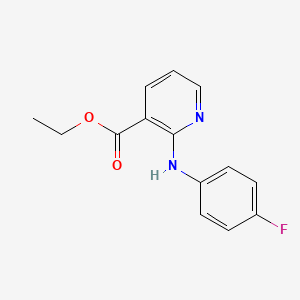![molecular formula C9H9N3O2 B12617606 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system.
Méthodes De Préparation
The synthesis of 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-methylpyrazole with a suitable pyrimidine derivative, followed by functionalization to introduce the acetic acid moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature settings .
Analyse Des Réactions Chimiques
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Applications De Recherche Scientifique
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism by which 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity is believed to result from the inhibition of key enzymes involved in cell cycle regulation and apoptosis . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence and makes it useful in bioimaging applications .
Comparaison Avec Des Composés Similaires
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidines:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-8-10-4-7(3-9(13)14)5-12(8)11-6/h2,4-5H,3H2,1H3,(H,13,14) |
Clé InChI |
CJOUXTJSLHEDBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C=NC2=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)


![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)

![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)

![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)
